3,5-dimethyl-1H-indole chemical structure and properties
3,5-dimethyl-1H-indole chemical structure and properties
An In-depth Technical Guide to 3,5-dimethyl-1H-indole for Advanced Research
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in numerous natural products and pharmacologically active compounds.[1][2] Its structural versatility and inherent biological activity have made it a focal point for intensive research, particularly in the realm of drug discovery and development.[3][4] This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 3,5-dimethyl-1H-indole. We will dissect its chemical architecture, explore its physicochemical properties, detail a robust synthetic pathway, and discuss its reactivity and potential as a key building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their scientific endeavors.
The Chemical Architecture of 3,5-dimethyl-1H-indole
3,5-dimethyl-1H-indole (CAS No: 3189-12-6) is an aromatic heterocyclic organic compound.[5] Its structure is characterized by a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[6] The defining features are the two methyl groups substituting the indole core at positions C3 and C5.
The IUPAC name for this compound is 3,5-dimethyl-1H-indole.[5] Its molecular formula is C₁₀H₁₁N, and it has a molecular weight of approximately 145.20 g/mol .[5] The presence of the N-H proton on the pyrrole ring makes it a weakly acidic compound, while the lone pair of electrons on the nitrogen atom imparts weak basicity.[6][7]
Figure 1: Chemical structure of 3,5-dimethyl-1H-indole.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of 3,5-dimethyl-1H-indole is critical for its application in synthesis and material science. These properties dictate its solubility, reactivity, and how it can be identified and characterized.
Physicochemical Properties
The following table summarizes key physicochemical properties, combining experimental and computed data from reliable sources.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₁N | - | PubChem[5] |
| Molecular Weight | 145.20 | g/mol | PubChem[5] |
| Melting Point | 98.7 | °C | EPA[8] |
| Boiling Point | ~280-281 | °C | EPA[8] |
| Water Solubility | 3.20e-3 - 6.39e-3 | g/L | EPA[8] |
| LogP (Octanol-Water) | 2.81 - 3.0 | - | EPA[8], PubChem[5] |
| pKa (Acidic) | 17.5 (Predicted) | - | EPA[8] |
| pKa (Basic) | 1.34 (Predicted) | - | EPA[8] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic broad singlet for the N-H proton in the downfield region (> 8.0 ppm). The aromatic protons on the benzene ring will appear as singlets and doublets between 7.0 and 7.5 ppm. The C2-H proton typically appears as a singlet or a finely split multiplet around 6.5-7.0 ppm. The two methyl groups will present as sharp singlets in the upfield region (2.2-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct signals. The aromatic carbons will resonate in the 110-140 ppm range. The C3 carbon, being attached to a methyl group and part of the electron-rich pyrrole ring, will have a characteristic chemical shift. The two methyl carbons will appear at the most upfield positions, typically between 10-20 ppm.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 145, corresponding to the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. A sharp, medium intensity peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching from the aromatic and methyl groups will appear around 3100-2900 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.
Synthesis and Experimental Protocols
The Fischer indole synthesis is one of the most reliable and versatile methods for preparing indole derivatives and is well-suited for the synthesis of 3,5-dimethyl-1H-indole.[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Fischer Indole Synthesis Workflow
Figure 2: Workflow for the Fischer Indole Synthesis of 3,5-dimethyl-1H-indole.
Detailed Experimental Protocol
Objective: To synthesize 3,5-dimethyl-1H-indole from p-tolylhydrazine and acetone.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of warm water/ethanol.
-
Add a slight molar excess of acetone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the acetone p-tolylhydrazone precipitate should be observed.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Cyclization:
-
Causality: A strong Lewis or Brønsted acid is required to catalyze the tautomerization and subsequent[9][9]-sigmatropic rearrangement that is the core of the Fischer synthesis. PPA is an effective and convenient choice.
-
Place the dried acetone p-tolylhydrazone in a round-bottom flask equipped with a reflux condenser.
-
Add polyphosphoric acid (approximately 10 times the weight of the hydrazone).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Trustworthiness: This self-validating work-up ensures the removal of the acidic catalyst and isolation of the neutral organic product.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Potential
The reactivity of 3,5-dimethyl-1H-indole is governed by the electron-rich nature of the indole core. The presence of the methyl group at the C3 position, however, significantly alters its reactivity profile compared to the parent indole.
-
Electrophilic Substitution: In unsubstituted indole, electrophilic attack occurs preferentially at the C3 position.[7] Since this position is blocked in 3,5-dimethyl-1H-indole, electrophilic substitution is directed to the C2 position of the pyrrole ring. If the reaction conditions are harsh, substitution can also occur on the benzene ring, influenced by the directing effects of the existing substituents.
-
N-Functionalization: The N-H proton is acidic and can be deprotonated by a strong base (e.g., NaH, n-BuLi) to form an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for N-alkylation, N-acylation, and N-silylation.[12] This is a crucial handle for modifying the molecule's properties and for installing protecting groups during multi-step syntheses.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to various products, including oxindoles or ring-opened derivatives.
Applications in Drug Discovery and Development
The indole scaffold is a recurring motif in a vast array of FDA-approved drugs and clinical candidates, underscoring its therapeutic importance.[13] Indole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][14][15]
While 3,5-dimethyl-1H-indole itself is not an active pharmaceutical ingredient, it serves as a valuable and synthetically accessible building block. Its specific substitution pattern offers a unique starting point for the development of more complex molecules with tailored pharmacological profiles.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core that mimics the adenine region of ATP to bind to the enzyme's active site. The 3,5-dimethyl substitution provides a specific steric and electronic profile that can be exploited to achieve selectivity for certain kinases.
-
Precursor for Serotonin Receptor Ligands: Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter containing an indole ring. Derivatives of 3,5-dimethyl-1H-indole can be elaborated to create ligands that interact with various serotonin receptor subtypes, with potential applications in treating neurological and psychiatric disorders.
-
Antimicrobial and Anticancer Agents: The indole nucleus can be incorporated into larger molecules designed to interfere with microbial or cancer cell proliferation.[4][16] The lipophilicity conferred by the methyl groups can enhance membrane permeability, a desirable trait for many drug candidates. The development of novel indole derivatives continues to be a highly active area of research, with the goal of creating more effective and less toxic therapies.[17]
Conclusion
3,5-dimethyl-1H-indole is a structurally important derivative of the indole family. Its well-defined chemical architecture, predictable reactivity, and straightforward synthesis make it an attractive starting material and intermediate for medicinal chemists and researchers. By providing a unique substitution pattern on a privileged pharmacological scaffold, 3,5-dimethyl-1H-indole represents a key enabling tool for the exploration of new chemical space and the development of next-generation therapeutic agents. This guide has provided the foundational technical knowledge necessary to confidently incorporate this versatile molecule into advanced research and development programs.
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